

Sanfetrinem: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Sanfetrinem

Cat. No.: B15579135

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Abstract

Sanfetrinem is a potent, broad-spectrum antibiotic belonging to the trinem class of β -lactam antibiotics. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and available pharmacokinetic and pharmacodynamic data. Detailed experimental methodologies for its characterization and assessment of its antimicrobial activity are also presented. This guide is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

Sanfetrinem is a synthetic tricyclic β -lactam antibiotic. Its core structure consists of a fused azeto[1,2-b]isoindole ring system, which is characteristic of the trinem class.

Chemical Identifiers:

Identifier	Value
IUPAC Name	(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid[1]
CAS Number	156769-21-0[1]
Molecular Formula	C ₁₄ H ₁₉ NO ₅ [1][2]
SMILES	C--INVALID-LINK--C(=O)O)OC">C@HO[1][2]
InChIKey	ICFDDEJRXXZSWTA-KJFVXYAMSA-N[1][2]
Synonyms	GV-104326, 4α-methoxy trinem[1]

Physicochemical Properties

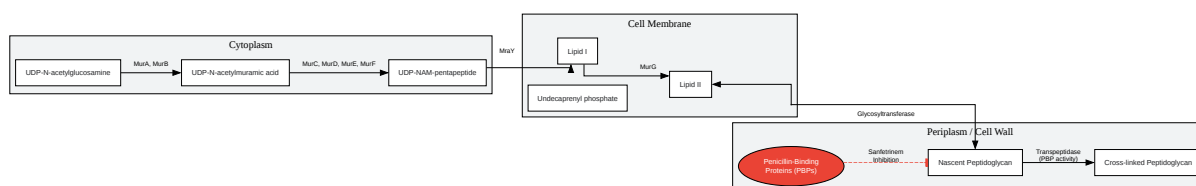
A summary of the known physicochemical properties of **sanfetrinem** is provided below. It is important to note that comprehensive experimental data for properties such as melting point, aqueous solubility, and pKa are not readily available in the public domain. The presented data is largely derived from computational models.

Property	Value	Source
Molecular Weight	281.30 g/mol	PubChem[1]
Melting Point	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	
XLogP3-AA	-0.1	PubChem (Computed)[1]
Hydrogen Bond Donor Count	2	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	5	PubChem (Computed)[1]

Mechanism of Action

As a member of the β -lactam class of antibiotics, **sanfetrinem** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Specifically, it targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4] Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protects the bacterium from osmotic lysis.[5][6][7] By inhibiting PBP-mediated cross-linking of peptidoglycan chains, **sanfetrinem** disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.[8][9]

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by β -lactam antibiotics like **sanfetrinem**.



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Caption: Bacterial peptidoglycan synthesis pathway and inhibition by **sanfetrinem**.

Antimicrobial Spectrum

Sanfetrinem demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[10] It is notably stable in the presence of many β -lactamases, enzymes that can inactivate many other β -lactam antibiotics.[11]

Gram-Positive Activity: **Sanfetrinem** is active against *Staphylococcus aureus* (including some β -lactamase-producing strains) and *Streptococcus pneumoniae* (including penicillin-resistant strains).[12]

Gram-Negative Activity: It has shown efficacy against *Escherichia coli*. [10]

Activity against *Mycobacterium tuberculosis*: Recent research has highlighted the potential of **sanfetrinem** as a repurposed oral antibiotic for the treatment of tuberculosis.[13][14][15] It has demonstrated activity against intracellular *M. tuberculosis*, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[13]

Pharmacokinetics and Pharmacodynamics

Sanfetrinem itself has poor oral bioavailability. To overcome this, it is often administered as the prodrug **sanfetrinem** cilexetil, which is an ester that is hydrolyzed in the body to release the active **sanfetrinem** molecule.[10]

Animal Pharmacokinetic Data (Mice): Pharmacokinetic studies in mice following oral administration of **sanfetrinem** cilexetil have been reported.[16] These studies are crucial for determining dosage and predicting efficacy in preclinical models of infection.

Parameter	Sanfetrinem (from oral Sanfetrinem Cilexetil)	Sanfetrinem Sodium Salt (subcutaneous)	Source
Dose (mg/kg)	400	200	[16]
Administration Route	Oral gavage	Subcutaneous	[16]

Note: Specific quantitative pharmacokinetic parameters such as C_{max} , T_{max} , AUC, and half-life from these studies require access to the full study data and are not fully detailed in the provided search results.

The following diagram illustrates the workflow of **sanfetrinem** cilexetil administration and its conversion to the active form.



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Caption: Workflow of **sanfetrinem** cilexetil administration and activation.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and purification of **sanfetrinem** are proprietary and not publicly available. However, based on general laboratory practices for similar compounds and available information on its characterization, the following outlines of experimental methodologies can be provided.

Characterization of Sanfetrinem

6.1.1. Mass Spectrometry

- Objective: To confirm the molecular weight and elemental composition of **sanfetrinem**.
- Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can be utilized for the accurate mass determination of **sanfetrinem**.^[17]
 - Sample Preparation: A solution of **sanfetrinem** is prepared in a suitable solvent (e.g., acetonitrile/water mixture).
 - Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column to separate **sanfetrinem** from any impurities.^[17] A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is typically used.^[17]
 - Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive or negative ion mode is commonly used. High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide accurate mass measurements to confirm the elemental formula.

6.1.2. NMR Spectroscopy

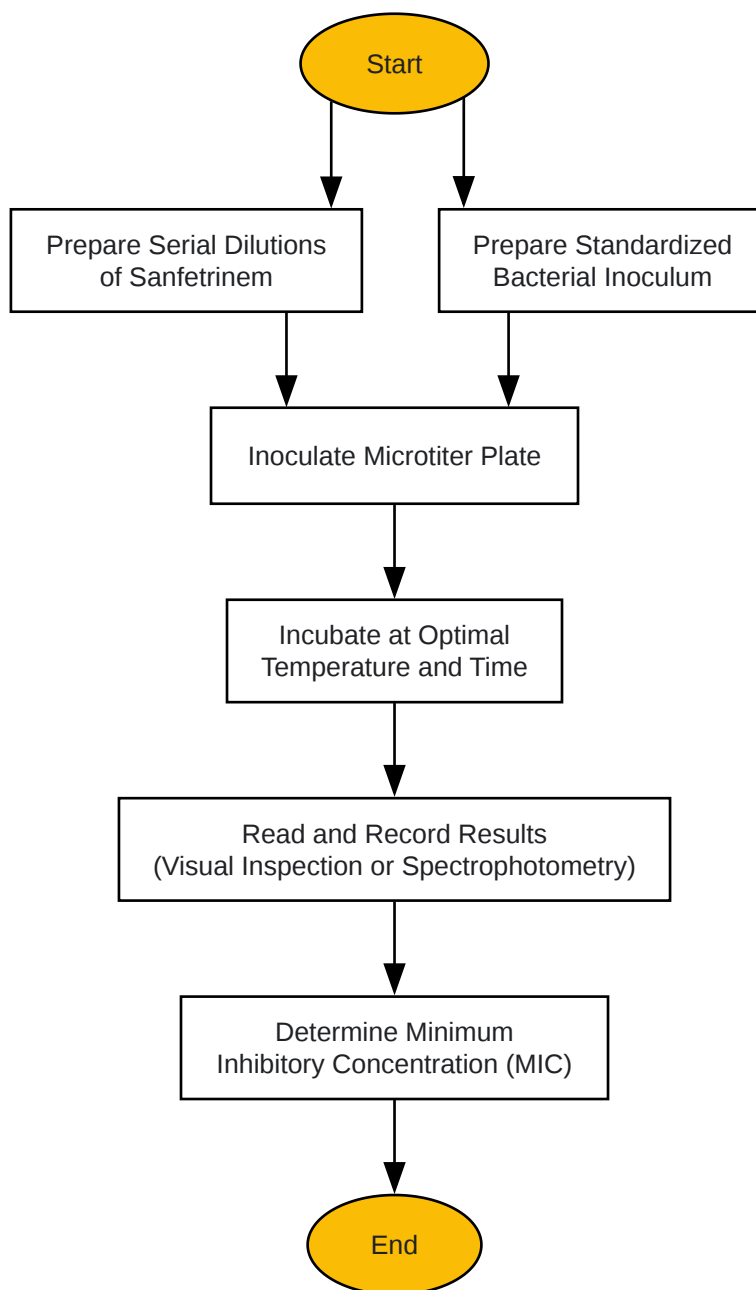
- Objective: To elucidate the chemical structure of **sanfetrinem** and confirm the stereochemistry.
- Methodology: A suite of NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would be performed.
 - ¹H NMR: To identify the number and types of protons and their neighboring environments.
 - ¹³C NMR: To identify the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.
 - NOESY/ROESY: To determine the spatial proximity of protons, which is crucial for confirming the relative stereochemistry of the molecule. Saturation Transfer Difference (STD) NMR can be used to study its interaction with target proteins.[\[18\]](#)

Antimicrobial Susceptibility Testing

- Objective: To determine the minimum inhibitory concentration (MIC) of **sanfetrinem** against various bacterial strains.
- Methodology: Broth microdilution is a standard method for determining MIC values.
 - Preparation of **Sanfetrinem** Stock Solution: A stock solution of **sanfetrinem** is prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (or another suitable broth for the specific bacteria being tested) in a 96-well microtiter plate.
 - Bacterial Inoculum Preparation: The bacterial strain of interest is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
 - Incubation: The microtiter plate is incubated at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of **sanfetrinem** that completely inhibits visible growth of the bacteria.

The following diagram illustrates a general workflow for antimicrobial susceptibility testing.



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Caption: General workflow for antimicrobial susceptibility testing (AST).

Conclusion

Sanfetrinem is a promising trinem antibiotic with a broad spectrum of activity and stability against many β -lactamases. Its chemical structure and mechanism of action are well-characterized within the β -lactam class. While some physicochemical data are not extensively published, its efficacy, particularly with the potential for oral administration via its prodrug, **sanfetrinem** cilexetil, and its activity against challenging pathogens like *Mycobacterium tuberculosis*, make it a molecule of significant interest for further research and development in the field of infectious diseases. The experimental protocols outlined in this guide provide a foundation for the characterization and evaluation of **sanfetrinem** in a research setting.

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